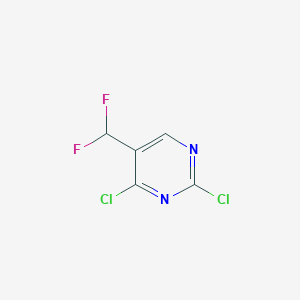

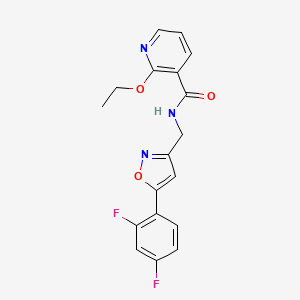

![molecular formula C18H18ClN3OS B2603968 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide CAS No. 1396686-40-0](/img/structure/B2603968.png)

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide” is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been studied for their biological activity, including their ability to inhibit cyclooxygenase .

Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . For instance, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .

Molecular Structure Analysis

The molecular structure of “this compound” likely includes a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives have been studied. For example, the reaction of certain compounds with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters resulted in the formation of 2-[4-(thiazol-2-yl)phenyl]propionic acids .

Aplicaciones Científicas De Investigación

Comparative Metabolism and Herbicide Activity

Research on related chloroacetamide herbicides, such as acetochlor and alachlor, explores their metabolism in human and rat liver microsomes. These studies are crucial for understanding the potential carcinogenic pathways of herbicides, involving complex metabolic activations leading to DNA-reactive products. Such insights are critical for assessing the environmental and health impacts of these chemicals (Coleman et al., 2000).

Pharmacological Evaluation of Analog Compounds

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, as glutaminase inhibitors, represent a category of research focusing on therapeutic potentials, especially in cancer treatment. These studies involve the design, synthesis, and pharmacological evaluation of compounds for their ability to inhibit specific enzymes, showcasing the role of chemical analogs in developing new treatments (Shukla et al., 2012).

Antitumor Activity of Benzothiazole Derivatives

The synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity highlight the significance of chemical modifications in enhancing the therapeutic efficacy against cancer cell lines. This research illustrates the potential of chemical derivatives in discovering new anticancer agents (Yurttaş et al., 2015).

Coordination Complexes and Antioxidant Activity

Studies on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrate the interplay between chemical structure and biological activity, including antioxidant properties. These findings contribute to the understanding of how coordination chemistry can be leveraged for potential therapeutic applications (Chkirate et al., 2019).

Metabolism of Acetamidothiazole Derivatives

The metabolism of 2-acetamido-4-(chloromethyl)thiazole and its derivatives in germfree and conventional rats provides insights into the metabolic pathways that could influence the safety and efficacy of related chemical compounds in medicinal chemistry (Bakke et al., 1981).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3OS/c1-3-12-7-4-5-9-14(12)20-16(23)11-22(2)18-21-17-13(19)8-6-10-15(17)24-18/h4-10H,3,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOFWESLKGLDIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2603886.png)

![2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2603888.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2603893.png)

![N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2603895.png)

![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603897.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2603901.png)